- Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatin, Synthetic Communications, 2000, 30(12), 2143-2159

Cas no 96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate)

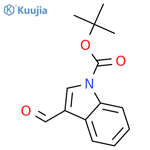

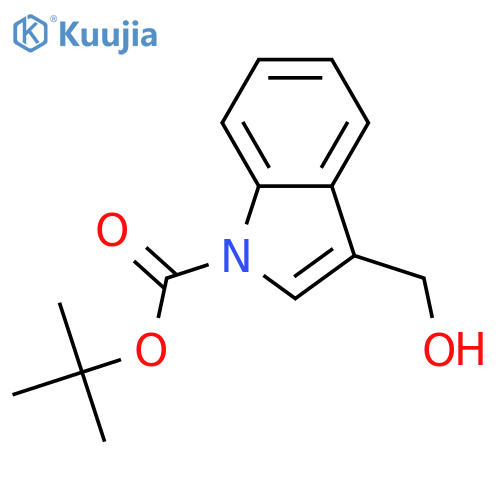

96551-22-3 structure

商品名:tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

CAS番号:96551-22-3

MF:C14H17NO3

メガワット:247.289684057236

MDL:MFCD05864717

CID:803502

PubChem ID:11075767

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 3-(Hydroxymethyl)-1H-indole-1-carboxylic acid tert-butyl ester

- 3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester

- 1-Boc-3-Hydroxymethylindole

- 1H-Indole-1-carboxylicacid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester

- 3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester

- tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

- tert-butyl 3-(hydroxymethyl)indole-1-carboxylate

- N-Boc-3-(hydroxymethyl)indole

- 1-Boc-3-hydroxymethyl-indole

- 1H-Indole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester

- 1-N-Boc-indole-3-methanol

- OOVPQKQFSDFRFA-UHFFFAOYSA-N

- BCP26926

- 1,1-Dimethylethyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (ACI)

- N-Boc-1H-indole-3-methanol

- 1-(tert-butoxycarbonyl)-3-hydroxymethyl-1H-indole

- SY015985

- MFCD05864717

- 11Z-0700

- 1-(tert-Butyloxycarbonyl)-3-(hydroxymethyl)indole

- ALBB-016769

- F2158-2280

- SCHEMBL1520892

- 1-N-Boc-3-(Hydroxymethyl)-1H-Indole

- 3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester

- J-524490

- 96551-22-3

- DB-025981

- SB40328

- DTXSID80454365

- CS-W005763

- AB1294

- AKOS005069607

- t-butyl 3-(hydroxymethyl)-indole-1-carboxylate

- tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

-

- MDL: MFCD05864717

- インチ: 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3

- InChIKey: OOVPQKQFSDFRFA-UHFFFAOYSA-N

- ほほえんだ: O=C(N1C2C(=CC=CC=2)C(CO)=C1)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 247.12100

- どういたいしつりょう: 247.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 311

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 51.5

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: No data available

- ゆうかいてん: No data available

- ふってん: 396°C at 760 mmHg

- フラッシュポイント: 193.3℃

- 屈折率: 1.553

- PSA: 51.46000

- LogP: 2.91680

- じょうきあつ: No data available

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- 危険レベル:IRRITANT

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B86760-5g |

1-Boc-3-Hydroxymethylindole |

96551-22-3 | 97% | 5g |

¥465.0 | 2022-10-09 | |

| Chemenu | CM101361-10g |

1-Boc-3-Hydroxymethylindole |

96551-22-3 | 95%+ | 10g |

$*** | 2023-05-29 | |

| TRC | H946760-2g |

3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |

96551-22-3 | 2g |

$ 138.00 | 2023-04-15 | ||

| eNovation Chemicals LLC | D406526-1g |

tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate |

96551-22-3 | 97% | 1g |

$140 | 2024-05-23 | |

| Apollo Scientific | OR1698-10g |

3-(Hydroxymethyl)-1H-indole, N-BOC protected |

96551-22-3 | 97% | 10g |

£171.00 | 2024-05-26 | |

| eNovation Chemicals LLC | D691256-10g |

N-Boc-3-(hydroxymethyl)indole |

96551-22-3 | >95% | 10g |

$195 | 2024-07-20 | |

| Apollo Scientific | OR1698-1g |

3-(Hydroxymethyl)-1H-indole, N-BOC protected |

96551-22-3 | 97% | 1g |

£45.00 | 2024-05-26 | |

| TRC | H946760-5 g |

3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |

96551-22-3 | 5g |

230.00 | 2021-08-05 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B86760-250mg |

1-Boc-3-Hydroxymethylindole |

96551-22-3 | 97% | 250mg |

¥45.0 | 2022-10-09 | |

| TRC | H946760-2 g |

3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |

96551-22-3 | 2g |

110.00 | 2021-08-05 |

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Ethanol

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 3 h, rt

リファレンス

- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, 0 °C; 30 min, rt

1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C

1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C

リファレンス

- Formamide-Catalyzed Nucleophilic Substitutions: Mechanistic Insight and Rationalization of Catalytic Activity, ACS Catalysis, 2020, 10(19), 11567-11577

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 16 h, rt

リファレンス

- Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari, Organic & Biomolecular Chemistry, 2021, 19(1), 182-187

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 30 min, rt

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Pd-Catalyzed Dearomative Carboxylation of Indolylmethanol Derivatives, Organic Letters, 2018, 20(23), 7603-7606

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; rt

リファレンス

- A Modular Formal Total Synthesis of (±)-Cycloclavine, Journal of Organic Chemistry, 2016, 81(4), 1723-1730

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 20 °C; 20 °C → rt; 22 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

リファレンス

- Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1, Chemistry - A European Journal, 2017, 23(40), 9577-9584

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Ethanol

リファレンス

- Concise synthesis of (2R,4R)-monatin, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 25 °C; 20 min, 25 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C

リファレンス

- Reduction of 1-pyrrolyl and 1-indolyl carbamates to hemiaminals, Tetrahedron Letters, 2009, 50(51), 7169-7171

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 18 h, rt

リファレンス

- Highly Active, Immobilized Ruthenium Catalysts for Oxidation of Alcohols to Aldehydes and Ketones. Preparation and Use in Both Batch and Flow Systems, Journal of the American Chemical Society, 2005, 127(25), 9251-9254

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Sodium borohydride

リファレンス

- Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylation, Synlett, 2009, (4), 653-657

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1.5 h, rt

リファレンス

- Synthesis and Biological Evaluation of Hapten-Clicked Analogues of The Antigenic Peptide Melan-A/MART-126(27L)-35, ChemMedChem, 2020, 15(9), 799-807

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 30 min, rt

リファレンス

- 3-O and 2-C alkylation of L-ascorbates with benzyl halides and N-substituted indolemethanol derivatives, Russian Chemical Bulletin, 2010, 59(2), 457-462

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C; 4 h, rt

1.2 Reagents: Water ; 15 min, rt

1.2 Reagents: Water ; 15 min, rt

リファレンス

- Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 4926-4930

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Raw materials

- 1,1-Dimethylethyl 3-[(acetyloxy)methyl]-1H-indole-1-carboxylate

- Indole-3-carboxaldehyde

- Di-tert-butyl dicarbonate

- Tert-butyl 3-formyl-1H-indole-1-carboxylate

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Preparation Products

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate 関連文献

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate) 関連製品

- 354587-72-7(Tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate)

- 908244-43-9(1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester)

- 442910-62-5(tert-Butyl 7-methyl-1H-indole-1-carboxylate)

- 279255-90-2(tert-butyl 5-(hydroxymethyl)indole-1-carboxylate)

- 220499-12-7(1-Boc-4-hydroxymethylindole)

- 2580190-39-0(4,4-difluoro-3-(methylamino)butanoic acid)

- 100-86-7(2-Methyl-1-phenyl-2-propanol)

- 2228689-36-7(1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine)

- 1337676-53-5(3-[(5-Nitrofuran-2-yl)methyl]piperidine)

- 2171706-58-2(3-(2-cyano-2-methylethyl)(ethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:96551-22-3)tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

清らかである:99%/99%

はかる:25g/100g

価格 ($):394.0/1403.0